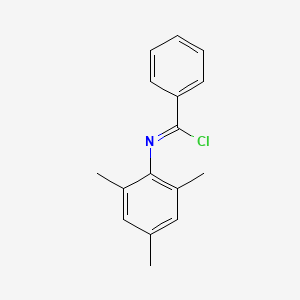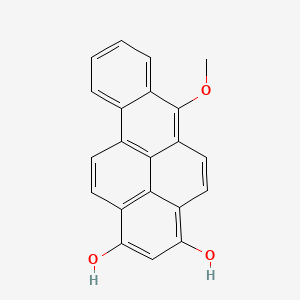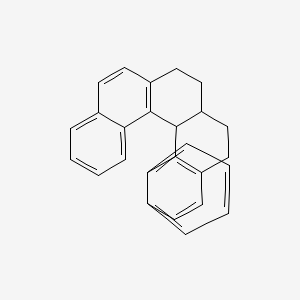
7,8,8a,9,10,16c-Hexahydrohexahelicene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,8a,9,10,16c-Hexahydrohexahelicene is a polycyclic aromatic hydrocarbon with the molecular formula C26H22 . It is a helicene derivative, characterized by its unique helical structure, which imparts interesting optical and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8a,9,10,16c-Hexahydrohexahelicene typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative photocyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer such as iodine or a transition metal complex under UV light .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
7,8,8a,9,10,16c-Hexahydrohexahelicene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the helicene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized helicenes .
科学的研究の応用
7,8,8a,9,10,16c-Hexahydrohexahelicene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and molecular recognition studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool due to its fluorescent properties.
作用機序
The mechanism by which 7,8,8a,9,10,16c-Hexahydrohexahelicene exerts its effects is largely dependent on its interaction with other molecules. Its helical structure allows for unique π-π stacking interactions, which can influence molecular recognition and binding. In biological systems, it may interact with DNA or proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Hexahelicene: A parent compound with a similar helical structure but without the additional hydrogen atoms.
Tetrahelicene: A smaller helicene with fewer aromatic rings.
Octahelicene: A larger helicene with more aromatic rings, offering different electronic properties.
Uniqueness
7,8,8a,9,10,16c-Hexahydrohexahelicene is unique due to its specific helical structure and the presence of additional hydrogen atoms, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular recognition and binding .
特性
CAS番号 |
71790-72-2 |
|---|---|
分子式 |
C26H22 |
分子量 |
334.5 g/mol |
IUPAC名 |
7,8,8a,9,10,16c-hexahydrohexahelicene |
InChI |
InChI=1S/C26H22/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-12,21,26H,13-16H2 |
InChIキー |
ISILDLWQPFCXBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3C1CCC4=C3C5=CC=CC=C5C=C4)C6=CC=CC=C6C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


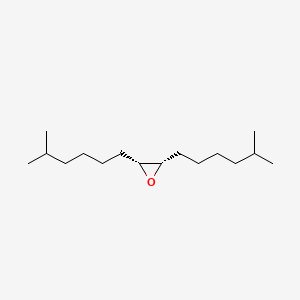
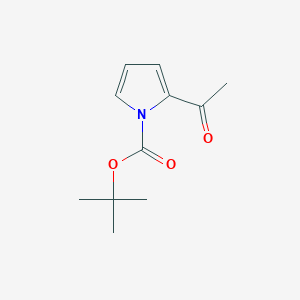
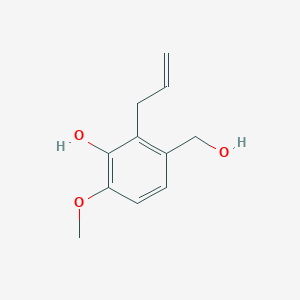

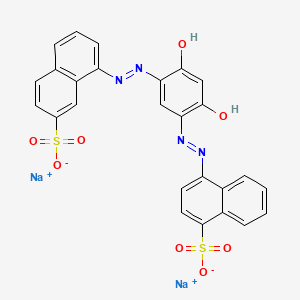
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
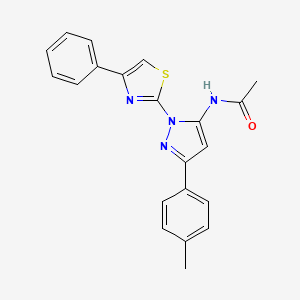
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
